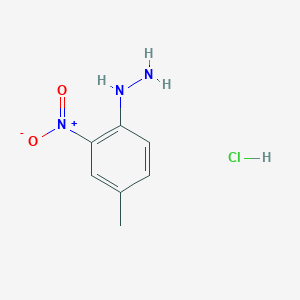

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

説明

“1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 104446-90-4 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of this compound can be achieved through a two-stage process . In the first stage, 4-nitro-aniline reacts with hydrogen chloride and sodium nitrite in water at 0 degrees Celsius for 1 hour . In the second stage, the reaction mixture is treated with hydrogen chloride and tin (II) chloride in water at 0 degrees Celsius for 2 hours .Molecular Structure Analysis

The IUPAC name for this compound is (4-methyl-3-nitrophenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 203.63 .科学的研究の応用

Synthesis and Chemical Reactions

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride serves as a precursor in the synthesis of complex molecules. Its reactivity with different chemical entities enables the creation of a wide array of derivatives with potential biological activities. For example, it has been used in the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, which were evaluated as antihypertensive α-blocking agents, demonstrating good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Furthermore, it has facilitated the creation of cytotoxic prodrugs like KS119, designed to release cytotoxins selectively in hypoxic environments found in solid tumors, highlighting its role in advancing cancer therapy research (Penketh, Baumann, Shyam, Williamson, Ishiguro, Zhu, Eriksson, Eriksson, & Sartorelli, 2011).

Biological Studies

In biological studies, derivatives of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride have been explored for various biological activities, including antimicrobial and antineoplastic effects. Research on 1,2,2-tris(sulfonyl)hydrazines, for instance, has shown significant promise in antineoplastic and trypanocidal activities, with specific compounds displaying potent effects against leukemia and sarcoma in mice models, offering insights into new treatment avenues for cancer and parasitic diseases (Shyam, Penketh, Divo, Loomis, Patton, & Sartorelli, 1990).

Analytical Chemistry Applications

Moreover, this compound has been utilized in the analytical chemistry field, particularly in the determination of carboxylic acid profiles in beverages. A method involving the derivatization of mono-, poly-, and hydroxy-carboxylic acids with 2-nitrophenyl-hydrazine hydrochloride in wines, fruit juices, beer, and Japanese “sake” showcased its application in enhancing the selectivity and sensitivity of chromatographic analyses (Miwa & Yamamoto, 1996).

Environmental and Biological Detection

Additionally, 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride derivatives have been employed in the development of fluorescent probes for sensitive detection and imaging of hydrazine in living cells, indicating its utility in environmental monitoring and cellular studies. Such probes exhibit high sensitivity and selectivity, enabling the tracing of hydrazine levels in various biological and environmental samples, which is crucial for assessing the impact of hydrazine exposure (Chen, Liu, Liu, Kuang, Yu, & Jiang, 2017).

Safety and Hazards

作用機序

- The oxygen atom in hydroxylamine can also react with carbonyl compounds to form oximes, but this process is reversible. In contrast, the formation of hydrazones with 4-nitrophenylhydrazine is essentially irreversible due to dehydration of the adduct .

- The adduct maintains its structure even as the ketone or aldehyde gets consumed, following Le Châtelier’s principle .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLYIUEYAZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)

![3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2892289.png)

![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)

![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)

![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)